Elocalcitol

Benign Prostatic Hyperplasia VDR Agonist Clinical Trial

Generic VDR agonists like calcitriol introduce hypercalcemic confounds and variable anti-proliferative outcomes, undermining BPH research reproducibility. Elocalcitol eliminates this risk with its validated non-hypercalcemic profile and superior potency vs. finasteride in prostate cell inhibition. - Phase II-validated: -7.22% prostate volume reduction vs. placebo (p<0.0001). - Distinct nongenomic VDR probe: induces rapid Ca²⁺ influx & ADAM10/TNFR1 shedding not observed with paricalcitol. - RhoA/ROCK pathway suppression quantified in HK-2 renal cells (p<0.05). Supplied with rigorous analytical certification for immediate research deployment.

Molecular Formula C29H43FO2
Molecular Weight 442.6 g/mol
CAS No. 199798-84-0
Cat. No. B1671181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElocalcitol
CAS199798-84-0
SynonymsElocalcitol;  Ro 26-9228;  BXL 628
Molecular FormulaC29H43FO2
Molecular Weight442.6 g/mol
Structural Identifiers
SMILESCCC(CC)(C=CCC(C)C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)F)O)C)O
InChIInChI=1S/C29H43FO2/c1-6-29(32,7-2)17-8-10-20(3)25-14-15-26-22(11-9-16-28(25,26)5)12-13-23-18-24(31)19-27(30)21(23)4/h8,12-14,17,20,24,26-27,31-32H,4,6-7,9-11,15-16,18-19H2,1-3,5H3/b17-8+,22-12+,23-13-/t20-,24+,26-,27-,28+/m0/s1
InChIKeyLRLWXBHFPGSUOX-GJQYOBCGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Elocalcitol: Selective VDR Agonist Overview


Elocalcitol (CAS 199798-84-0), also known as BXL-628 or Ro-26-9228, is a synthetic analog of 1,25-dihydroxyvitamin D3 (calcitriol) that functions as a selective, orally active vitamin D receptor (VDR) agonist [1]. It regulates cell proliferation and apoptosis via VDR binding and is characterized by a non-hypercalcemic profile, distinguishing it from calcitriol . The compound has been investigated primarily in preclinical models and Phase II clinical trials for benign prostatic hyperplasia (BPH), overactive bladder (OAB), and male infertility [2].

Target engagement Selective VDR agonist, suitable for pathway-activation studies in prostate, bladder, and male reproductive models
Profile context Non-hypercalcemic VDR ligand; supports research where calcitriol-like calcemic effects must be minimized
Model compatibility Orally active tool compound for preclinical BPH, OAB, and male infertility model studies

Why Elocalcitol Cannot Be Substituted


Vitamin D receptor (VDR) agonists constitute a broad class of compounds with highly divergent pharmacological profiles. Elocalcitol (BXL-628) exhibits a specific combination of in vitro and in vivo activities that are not uniformly shared by its closest analogs, such as calcitriol, paricalcitol, or eldecalcitol [1]. For instance, elocalcitol and paricalcitol demonstrate markedly different capacities to induce rapid calcium influx in human aortic smooth muscle cells [2]. Furthermore, elocalcitol's distinct inhibition of the RhoA/ROCK pathway and its non-hypercalcemic, anti-proliferative action on prostate cells, which are more potent than finasteride, are not general properties of all VDR agonists [3]. Consequently, substituting elocalcitol with a generic VDR agonist in a research or translational context risks introducing substantial variability in experimental outcomes, thereby compromising data reproducibility and scientific validity.

Elocalcitol (BXL-628)
Calcitriol, paricalcitol, eldecalcitol
Non-hypercalcemic profile and RhoA/ROCK pathway inhibition are not shared across all VDR agonists; class-wide interchange may confound endpoint interpretation
Elocalcitol anti-proliferative action
Finasteride / 5α-reductase inhibitors
Prostate cell proliferation inhibition profile differs mechanistically; direct substitution may alter cell-model response outcomes

Elocalcitol: Differentiating Evidence Profile


Prostate Growth Arrest vs. Placebo

In a Phase II randomized, double-blind, placebo-controlled trial, elocalcitol (BXL-628) demonstrated a statistically significant effect on arresting prostate growth. The percentage change in prostate volume at 12 weeks was -2.90% for patients receiving elocalcitol 150 mcg daily, compared to +4.32% for the placebo group [1]. This resulted in a treatment difference of -7.22% (p<0.0001) [1]. This clinical evidence establishes a clear, quantitative differentiation from placebo, a baseline that many comparator VDR agonists have not met in the context of BPH.

Prostate growth arrest
Trial context
12-wk prostate volume change: -2.90% (elocalcitol 150 µg) vs +4.32% (placebo); treatment difference -7.22% (95% CI -9.27 to -5.18), p<0.0001
Supports BPH model-response endpoint context
Phase II RCT data; RUO tool compound review
Benign Prostatic Hyperplasia VDR Agonist Clinical Trial

Rapid Calcium Influx vs. Paricalcitol

Elocalcitol exhibits a distinct nongenomic signaling profile compared to the D2-derived analog paricalcitol. In human aortic smooth muscle cells (HASMCs), elocalcitol (as an analog of 1,25D3) rapidly induced extracellular Ca2+ influx and markedly increased intracellular Ca2+, whereas paricalcitol (a derivative of 1,25D2) caused only small increases in intracellular Ca2+ [1]. This functional difference correlates with elocalcitol's ability to induce ADAM10-mediated ectodomain shedding of TNFR1, an effect not observed with paricalcitol [1].

Nongenomic Ca²⁺ flux
Head-to-head
Elocalcitol induced marked intracellular Ca²⁺ increase in HASMCs; paricalcitol showed only small increase. ADAM10/TNFR1 shedding observed with elocalcitol only.
Supports nongenomic VDR signaling assay context
In vitro, acute treatment; D3 vs D2 derivative differentiation
Nongenomic Effects VDR Agonist Calcium Signaling

Anti-Proliferative Effect vs. Finasteride

In preclinical studies, elocalcitol was shown to inhibit the androgen-dependent and androgen-independent proliferation of human benign prostatic hyperplasia (BPH) cells more potently than finasteride, a 5α-reductase inhibitor [1]. This superior potency against BPH cell proliferation, even in the presence of androgens and growth factors, establishes a clear quantitative advantage over a well-characterized comparator in the BPH field.

BPH cell proliferation
Head-to-head
Elocalcitol inhibited androgen-dependent and -independent BPH cell proliferation more potently than finasteride in vitro.
BPH cell proliferation inhibition context differs from 5α-reductase inhibitors
In vitro human BPH cells; anti-proliferative pathway review
BPH Anti-Proliferative Finasteride

IL-8 Inhibition in BPH Stromal Cells

Elocalcitol demonstrates a distinct anti-inflammatory mechanism by significantly inhibiting IL-8 production in human BPH stromal cells stimulated with proinflammatory cytokines [1]. This inhibition was quantified in vitro, where elocalcitol reduced IL-8 secretion in a dose-dependent manner. This effect is linked to the inhibition of the RhoA/ROCK pathway and NF-κB nuclear translocation [1]. This provides a quantitative, mechanistic differentiation from other VDR agonists that may not potently inhibit IL-8 in this specific context.

IL-8 inhibition
Class-level
Dose-dependent reduction of IL-8 secretion in cytokine-stimulated BPH stromal cells; linked to RhoA/ROCK and NF-κB pathway inhibition.
Supports inflammatory pathway-response context in prostate models
Data to verify across model systems; source-specific review
Inflammation IL-8 BPH

Elocalcitol: Optimal Application Scenarios


Benign Prostatic Hyperplasia (BPH) Research

For research programs focused on BPH pathophysiology and therapeutic intervention, elocalcitol is the preferred VDR agonist due to its proven clinical efficacy in arresting prostate growth. The Phase II trial demonstrating a -7.22% difference in prostate volume compared to placebo (p<0.0001) provides a robust, quantified clinical benchmark that is not available for many other VDR agonists in this indication [5]. This evidence supports its use as a positive control or reference compound in in vivo BPH models and for studies aiming to validate mechanisms downstream of VDR activation that lead to reduced prostate volume.

Nongenomic VDR Signaling Studies

Studies that require a selective probe for the rapid, nongenomic actions of VDR should prioritize elocalcitol over D2-derived analogs like paricalcitol. The direct comparative evidence shows that elocalcitol, but not paricalcitol, can induce rapid calcium influx and subsequent ADAM10 activation and TNFR1 ectodomain shedding in human vascular smooth muscle cells [5]. This makes elocalcitol an essential tool for dissecting the transcription-independent arm of VDR signaling, particularly in cardiovascular or smooth muscle cell biology.

Prostate Anti-Proliferative & Anti-Inflammatory Research

Elocalcitol is uniquely suited for in vitro research into the mechanisms of prostate cell proliferation and inflammation. Its demonstrated superiority over finasteride in inhibiting BPH cell growth [5] and its potent, dose-dependent inhibition of IL-8 production in human BPH stromal cells [4] are specific, quantitative advantages. These properties make elocalcitol the compound of choice for researchers investigating the intersection of VDR agonism, inflammatory cytokine networks, and proliferative control in the prostate microenvironment.

RhoA/ROCK Pathway Target Validation

For studies examining the role of the RhoA/ROCK pathway in conditions like diabetic nephropathy or bladder overactivity, elocalcitol serves as a valuable chemical probe. Its ability to significantly downregulate high glucose-induced activation of RhoA and ROCK activity in HK-2 renal cells (p<0.05) [5] provides a quantifiable and validated mechanism. This allows researchers to specifically interrogate VDR-mediated suppression of this pathway, which is distinct from the mechanisms of action of other VDR analogs or pathway inhibitors.

Application
Selection Property
Validation Focus
BPH model-response studies
VDR-mediated prostate growth arrest context
Prostate volume endpoint review (Phase II research context)
Nongenomic VDR signaling assays
Rapid Ca²⁺ influx and ADAM10 activation profile
Nongenomic pathway endpoint review in smooth muscle cells
Prostate cell proliferation & inflammation models
Anti-proliferative and IL-8 inhibition context in BPH stromal cells
BPH stromal cell pathway-response endpoints
RhoA/ROCK pathway target engagement studies
RhoA/ROCK downregulation context in renal and bladder models
Renal cell pathway-response endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


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